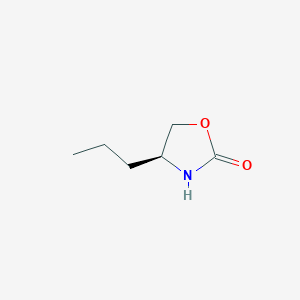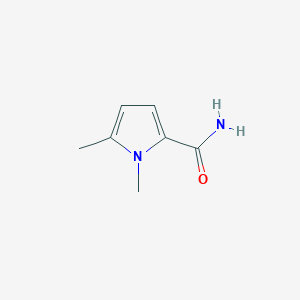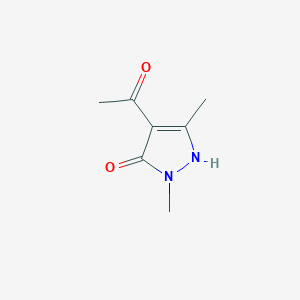
3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Aplicaciones Científicas De Investigación
3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide is not fully understood. However, studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide can induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, this compound has been studied for its potential anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer treatments. However, one of the limitations is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide. One of the most promising directions is the development of new cancer treatments based on this compound. Further research is needed to fully understand its mechanism of action and to optimize its use in cancer treatment. In addition, this compound has potential applications in the treatment of neurodegenerative diseases and as an anti-inflammatory agent, which could be explored in future research.
Métodos De Síntesis
The synthesis of 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2,6-dichlorobenzaldehyde with 5-methylisoxazole-4-carboxylic acid hydrazide in the presence of a base such as potassium hydroxide. The resulting product is then treated with hydroxylamine hydrochloride to obtain 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide.
Propiedades
IUPAC Name |
3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-5-8(11(14)15-17)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4,17H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMLOKWOPIEJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404020 |
Source


|
| Record name | 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide | |
CAS RN |
164982-40-5 |
Source


|
| Record name | 3-(2,6-dichlorophenyl)-N'-hydroxy-5-methyl-1,2-oxazole-4-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60404020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine-2(3H)-thione](/img/structure/B61002.png)











